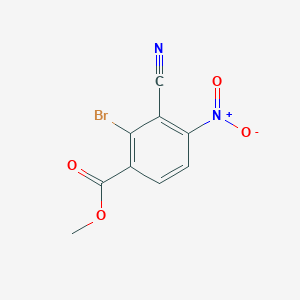![molecular formula C9H14N6O B1417253 3-Methyl-1-[3-(4H-1,2,4-Triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amin CAS No. 1039823-99-8](/img/structure/B1417253.png)
3-Methyl-1-[3-(4H-1,2,4-Triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amin
Übersicht
Beschreibung
The compound “3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole and a 1,2,4-oxadiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a 1,2,4-oxadiazole ring . These rings are nitrogen-rich heterocycles, which can participate in various types of chemical reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Verbindungen mit 1,2,4-Triazol- und 1,3,4-Oxadiazolringen haben eine gute antimikrobielle Aktivität gegen verschiedene Mikroorganismen gezeigt . Dies deutet darauf hin, dass unsere Verbindung möglicherweise bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnte.
Pflanzenphysiologie
Triazol-Derivate wurden auf ihre Auswirkungen auf das Pflanzenwachstum und die Physiologie untersucht . Die fragliche Verbindung könnte in der landwirtschaftlichen Forschung nützlich sein, um den Ernteertrag oder die Stresstoleranz zu verbessern.
Antibakterielle und Antimykotische Anwendungen
Einige Triazol-Verbindungen weisen vielversprechende antibakterielle und antimykotische Aktivitäten auf . Dies deutet darauf hin, dass unsere Verbindung auch gegen bakterielle und Pilzinfektionen wirksam sein könnte.
Antiproliferative Mittel
Triazol-Derivate wurden als antiproliferative Mittel untersucht, die das Wachstum von Krebszellen hemmen könnten . Daher könnte unsere Verbindung potenzielle Anwendungen in der Krebsforschung haben.
Pharmazeutische Chemie
Triazole sind in der pharmazeutischen Chemie bedeutsam für die Entwicklung neuer therapeutischer Medikamente . Die Verbindung könnte auf ihre pharmazeutischen Eigenschaften untersucht werden.
Grüne Chemie
Die Synthese von Triazolen kann grüne Chemie-Ansätze beinhalten . Diese Verbindung könnte unter Verwendung umweltfreundlicher Methoden synthetisiert werden, was zu nachhaltigen Chemiepraktiken beiträgt.
Wirkmechanismus
Target of Action
The primary target of the compound 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine is the CXCR3 receptor . This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells.
Mode of Action
The compound interacts with the CXCR3 receptor, likely through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the receptor’s activity, which can influence the immune response.
Biochemical Pathways
The interaction of the compound with the CXCR3 receptor can affect various biochemical pathways related to the immune response. These pathways can include the migration of immune cells, the release of cytokines, and the activation of immune responses . The downstream effects of these changes can include alterations in the immune response, potentially leading to changes in the body’s response to disease or infection.
Result of Action
The result of the compound’s action can include changes in the immune response, such as altered immune cell migration and activation . These changes can potentially influence the body’s response to disease or infection.
Eigenschaften
IUPAC Name |
3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c1-5(2)3-6(10)9-13-8(15-16-9)7-11-4-12-14-7/h4-6H,3,10H2,1-2H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVWDVKSCDBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC(=NO1)C2=NC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1039823-99-8 | |
| Record name | 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















